molecular formula C14H7Br5O2 B14224088 1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene CAS No. 830329-13-0

1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene

Cat. No.: B14224088
CAS No.: 830329-13-0
M. Wt: 606.7 g/mol
InChI Key: DOOGTYRKPIYVMN-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene is a synthetic organic compound that belongs to the class of brominated aromatic ethers. These compounds are known for their applications in various fields, including materials science, pharmaceuticals, and chemical research. The presence of multiple bromine atoms in the structure imparts unique chemical properties, making it a subject of interest for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene typically involves the following steps:

    Bromination: The starting material, a suitable aromatic compound, undergoes bromination using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide.

    Etherification: The brominated intermediate is then subjected to etherification with an appropriate alcohol or phenol derivative under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The ethenyloxy group can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic ethers, while oxidation and reduction reactions can produce different brominated phenols or ethers.

Scientific Research Applications

1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene has several scientific research applications, including:

    Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.

    Chemical Research: Studied for its reactivity and potential as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple bromine atoms and the ethenyloxy group can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-(ethenyloxy)-5-(2,4-dibromophenoxy)benzene: Similar structure but with fewer bromine atoms.

    1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-trichlorophenoxy)benzene: Similar structure with chlorine atoms instead of bromine.

Uniqueness

1,3-Dibromo-2-(ethenyloxy)-5-(2,4,6-tribromophenoxy)benzene is unique due to its specific arrangement of bromine atoms and the presence of both ethenyloxy and phenoxy groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

830329-13-0

Molecular Formula

C14H7Br5O2

Molecular Weight

606.7 g/mol

IUPAC Name

1,3,5-tribromo-2-(3,5-dibromo-4-ethenoxyphenoxy)benzene

InChI

InChI=1S/C14H7Br5O2/c1-2-20-13-11(18)5-8(6-12(13)19)21-14-9(16)3-7(15)4-10(14)17/h2-6H,1H2

InChI Key

DOOGTYRKPIYVMN-UHFFFAOYSA-N

Canonical SMILES

C=COC1=C(C=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br

Origin of Product

United States

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